molecular formula C17H18N2O5S B2923396 N-[5,6-dimethoxy-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]furan-2-carboxamide CAS No. 895456-45-8

N-[5,6-dimethoxy-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]furan-2-carboxamide

Cat. No. B2923396
CAS RN: 895456-45-8
M. Wt: 362.4
InChI Key: UIRIGOQWHVHLES-ZCXUNETKSA-N
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Description

“N-[5,6-dimethoxy-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]benzamide” is a chemical compound. Its CAS number is 895445-09-7 .

Scientific Research Applications

Synthesis and Chemical Properties

Research on benzothiazole and furan derivatives often centers on their synthesis and chemical reactivity. For example, Aleksandrov and colleagues (2017) describe the synthesis of N-(1-Naphthyl)furan-2-carboxamide through a coupling reaction, followed by its conversion to a thioamide and subsequent oxidation to yield 2-(furan-2-yl)benzo[e][1,3]benzothiazole. This compound was further subjected to electrophilic substitution reactions, showcasing the versatility of furan and benzothiazole derivatives in organic synthesis (Aleksandrov et al., 2017).

Biological Activities and Potential Applications

The exploration of benzothiazole derivatives in the development of new therapeutic agents is a significant area of research. For instance, compounds featuring the benzothiazole moiety have been investigated for their anticancer properties. Zhang and colleagues (2017) designed and synthesized N-(furan-2-ylmethyl)-1H-indole-3-carboxamide derivatives as epidermal growth factor receptor (EGFR) inhibitors, demonstrating potent anticancer activities against several cancer cell lines. This suggests the potential utility of benzothiazole and furan derivatives in cancer therapy (Zhang et al., 2017).

Antioxidant and Anticancer Properties

Further research into the antioxidant and anticancer properties of benzothiazole and furan derivatives reveals their promise in medicinal chemistry. El-Sawy and colleagues (2013) synthesized a series of furo[2,3-g]-1,2,3-benzoxathiazine-7,7-dioxide derivatives, evaluating them for DPPH radical-scavenging and antiproliferative activities. Some compounds exhibited moderate to significant activities, indicating their potential as leads for developing new anticancer agents (El-Sawy et al., 2013).

properties

IUPAC Name

N-[5,6-dimethoxy-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O5S/c1-21-8-6-19-11-9-13(22-2)14(23-3)10-15(11)25-17(19)18-16(20)12-5-4-7-24-12/h4-5,7,9-10H,6,8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIRIGOQWHVHLES-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C2=CC(=C(C=C2SC1=NC(=O)C3=CC=CO3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-N-(5,6-dimethoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)furan-2-carboxamide

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